molecular formula C18H22N2O3S B7184134 N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide

N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide

Cat. No.: B7184134
M. Wt: 346.4 g/mol
InChI Key: FMIMINKIGPGVOG-UHFFFAOYSA-N
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Description

N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiophene ring

Properties

IUPAC Name

N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-13-8-9-15(23-13)14-6-3-4-10-20(14)17(21)12-19-18(22)16-7-5-11-24-16/h5,7-9,11,14H,2-4,6,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMINKIGPGVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CCCCN2C(=O)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the piperidine-furan intermediate with thiophene-2-carboxamide using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, given its multiple functional groups.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may interact with specific receptors or enzymes in the body, modulating their activity. The piperidine ring could play a role in binding to neurotransmitter receptors, while the furan and thiophene rings might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(5-methylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
  • N-[2-[2-(5-ethylthiophene-2-yl)piperidin-1-yl]-2-oxoethyl]furan-2-carboxamide
  • N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]benzene-2-carboxamide

Uniqueness

N-[2-[2-(5-ethylfuran-2-yl)piperidin-1-yl]-2-oxoethyl]thiophene-2-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both furan and thiophene rings, along with the piperidine moiety, makes it a versatile compound for various applications.

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